molecular formula C7H5NO3S3 B12464971 2-Sulfanyl-1,3-benzothiazole-5-sulfonic acid CAS No. 23015-22-7

2-Sulfanyl-1,3-benzothiazole-5-sulfonic acid

Cat. No.: B12464971
CAS No.: 23015-22-7
M. Wt: 247.3 g/mol
InChI Key: YOPUIFSTGVXMLL-UHFFFAOYSA-N
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Description

2-Sulfanyl-1,3-benzothiazole-5-sulfonic acid is a sulfur-containing heterocyclic compound. It is a derivative of benzothiazole, which is known for its diverse biological and industrial applications. The presence of both sulfanyl and sulfonic acid groups in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanyl-1,3-benzothiazole-5-sulfonic acid typically involves the reaction of 2-aminothiophenol with sulfur-containing reagents under specific conditions. One common method includes the use of sulfonating agents such as sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group into the benzothiazole ring . The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Sulfanyl-1,3-benzothiazole-5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfonic acid derivatives, while nucleophilic substitution can produce a variety of functionalized benzothiazole compounds .

Scientific Research Applications

2-Sulfanyl-1,3-benzothiazole-5-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Sulfanyl-1,3-benzothiazole-5-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfanyl and sulfonic acid groups can form strong interactions with biological molecules, leading to inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole-2-sulfonic acid: Similar structure but lacks the sulfanyl group.

    2-Aminobenzothiazole: Contains an amino group instead of sulfanyl and sulfonic acid groups.

    Benzoxazole derivatives: Similar heterocyclic structure but with oxygen instead of sulfur.

Uniqueness

2-Sulfanyl-1,3-benzothiazole-5-sulfonic acid is unique due to the presence of both sulfanyl and sulfonic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

23015-22-7

Molecular Formula

C7H5NO3S3

Molecular Weight

247.3 g/mol

IUPAC Name

2-sulfanylidene-3H-1,3-benzothiazole-5-sulfonic acid

InChI

InChI=1S/C7H5NO3S3/c9-14(10,11)4-1-2-6-5(3-4)8-7(12)13-6/h1-3H,(H,8,12)(H,9,10,11)

InChI Key

YOPUIFSTGVXMLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)NC(=S)S2

Origin of Product

United States

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